

Application Note: 1-Piperidinecarboxaldehyde as a High-Fidelity Formylating Agent

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde

CAS No.: 128183-77-7

Cat. No.: B569793

[Get Quote](#)

-Formylpiperidine) in API Synthesis and Medicinal Chemistry.

Executive Summary

1-Piperidinecarboxaldehyde (CAS: 2591-86-8), commonly known as

-formylpiperidine (NFP), is a specialized formylating agent that offers distinct chemoselective advantages over the more ubiquitous

-dimethylformamide (DMF). While DMF is the standard for general formylations, it often suffers from side reactions—specifically the formation of secondary alcohols via double addition during organometallic additions.

This guide details the mechanistic superiority of NFP in preventing over-addition to Grignard and organolithium reagents and outlines its utility in Vilsmeier-Haack protocols where standard amides fail due to volatility or hygroscopicity issues.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |
|------------------|--|
| IUPAC Name | 1-Piperidinecarboxaldehyde |
| Common Name | ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted"> -Formylpiperidine (NFP) |
| CAS Number | 2591-86-8 |
| Molecular Weight | 113.16 g/mol |
| Boiling Point | 222 °C (vs. 153 °C for DMF) |
| Density | 1.019 g/mL |
| Solubility | Miscible with THF, Et ₂ O, DCM, Toluene; Soluble in water. |
| Key Advantage | High boiling point; forms stable hemiaminal salts; reduced hygroscopicity. |

Mechanistic Pathways

Pathway A: Nucleophilic Formylation (Grignard/Lithium)

The primary failure mode when using DMF with Grignard reagents is the collapse of the tetrahedral intermediate during the reaction, releasing the aldehyde, which then consumes a second equivalent of the nucleophile to form a secondary alcohol.

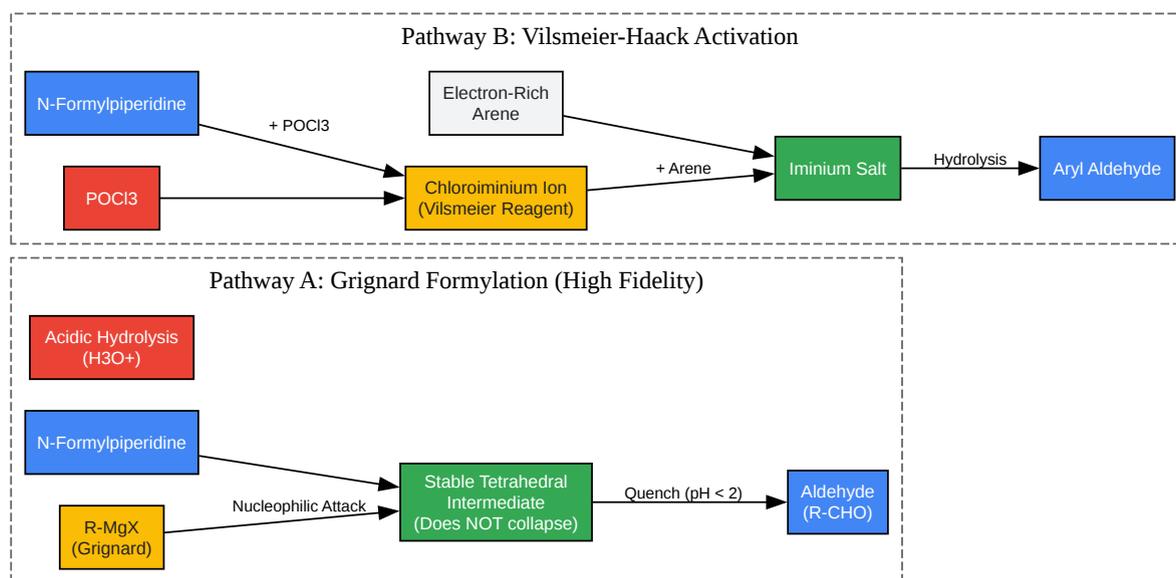
NFP solves this via steric and electronic stabilization. The piperidine ring renders the tetrahedral magnesium-hemiaminal salt significantly more stable. This intermediate does not collapse until the acidic hydrolysis step during workup, ensuring high fidelity for the aldehyde product.

Pathway B: Electrophilic Formylation (Vilsmeier-Haack)

In Vilsmeier-Haack chemistry, NFP reacts with POCl

to generate a chloroiminium ion.^[1] NFP is often preferred when the substrate requires higher reaction temperatures (due to NFP's higher boiling point) or when the isolation of the aldehyde

requires a more lipophilic byproduct (piperidine) compared to dimethylamine.



[Click to download full resolution via product page](#)

Figure 1: Dual mechanistic pathways for 1-piperidinecarboxaldehyde. Pathway A illustrates the stable intermediate crucial for preventing over-addition in organometallic synthesis.

Application Protocol 1: Formylation of Grignard Reagents

Context: This protocol is the gold standard for converting aryl or alkyl halides to aldehydes without secondary alcohol contamination. It is based on the methodology optimized by Olah and Arvanaghi [1].

Materials

- Substrate: (2-Chloroethyl)benzene (or generic Aryl/Alkyl Halide)

- Reagent: 1-Piperidinecarboxaldehyde (NFP) (1.0 - 1.2 equiv)
- Solvent: Anhydrous THF or Et₂O
- Metal: Magnesium turnings (1.1 equiv)

Step-by-Step Methodology

- Grignard Formation:
 - In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 equiv) with a crystal of iodine.
 - Add the alkyl halide (1.0 equiv) in anhydrous THF dropwise to maintain a gentle reflux.
 - Checkpoint: Ensure complete consumption of Mg. If the reaction stalls, initiate with heat or DIBAL-H catalyst.
 - Cool the Grignard solution to 0 °C.
- NFP Addition (The Critical Step):
 - Dilute NFP (1.1 equiv) in dry THF (1:1 v/v).
 - Add the NFP solution dropwise to the Grignard reagent at 0 °C.^[2]
 - Note: Do not add neat NFP rapidly; it can form a "cake-like" solid that hinders stirring ^[1].
^[2]
 - Allow the mixture to warm to room temperature and stir for 1–2 hours. The solution typically turns cloudy or forms a precipitate (the magnesium salt).
- Hydrolysis & Workup:
 - Cool the mixture to 0 °C.
 - Quench: Add ice water followed by 3N HCl until the pH is ~2. This step is vital to hydrolyze the stable piperidine-hemiaminal.

- Extraction: Extract with Et₂O (3x).^[3]^[2] Wash combined organics with saturated NaHCO₃ (to remove excess acid) and brine.
- Purification: Dry over MgSO₄ and concentrate.^[2] Distill or flash chromatograph if necessary.

Expected Yield: 80–95% Selectivity: >98% Aldehyde (vs. Alcohol)

Application Protocol 2: Vilsmeier-Haack Formylation

Context: Used for formylating electron-rich aromatics (e.g., indoles, pyrroles, methoxy-benzenes) when DMF is unsuitable.

Step-by-Step Methodology

- Reagent Preparation:
 - In a dried flask, charge 1-Piperidinecarboxaldehyde (1.2 equiv).
 - Cool to 0–5 °C.
 - Add POCl₃ (1.1 equiv) dropwise.
 - Observation: An exotherm will occur, and the mixture may solidify or become a viscous oil (the Vilsmeier salt).
- Substrate Addition:
 - Dissolve the aromatic substrate (1.0 equiv) in a minimal amount of 1,2-dichloroethane (DCE) or DMF (if using NFP as a co-solvent).
 - Add the substrate solution to the pre-formed Vilsmeier reagent.
- Reaction:
 - Heat the mixture to 60–80 °C (depending on substrate reactivity).
 - Monitor by TLC.^[4]

- Note: NFP allows for higher temperature reactions than DMF without significant decomposition.
- Workup:
 - Pour the reaction mixture onto crushed ice containing sodium acetate (buffer).
 - Stir vigorously for 30 minutes to hydrolyze the iminium salt.
 - Extract with DCM or Ethyl Acetate.

Comparative Analysis: NFP vs. Common Alternatives

| Feature | 1-Piperidinecarboxaldehyde (NFP) | -Dimethylformamide (DMF) | -Formylmorpholine |
|----------------------|--|---|---|
| Grignard Selectivity | Excellent. Forms stable intermediate. | Poor. Prone to double addition (alcohol formation). | Good. Similar to NFP but less lipophilic. |
| Boiling Point | 222 °C | 153 °C | 240 °C |
| Workup | Piperidine byproduct is easily acid-extracted. | Dimethylamine is volatile and water-soluble. | Morpholine is water-soluble. |
| Hygroscopicity | Low. Easier to handle in open air. | High. Must be distilled from drying agents. | Moderate. |
| Cost | Moderate. ^[5] | Low (Commodity chemical). | Moderate. |

Selection Heuristic:

- Use NFP if: You are formylating a Grignard/Lithium reagent and require high chemoselectivity (aldehyde only).
- Use NFP if: You need to run a Vilsmeier reaction >100 °C.
- Use DMF if: You are doing a standard Vilsmeier reaction on a highly reactive substrate at low cost.

Troubleshooting & Safety

Troubleshooting

- Solidification: In Grignard reactions, rapid addition of neat NFP causes the magnesium salt to precipitate as a hard cake. Solution: Always dilute NFP in THF and add slowly.
- Incomplete Hydrolysis: The NFP-hemiaminal intermediate is robust. Solution: Ensure the quench reaches pH 2 and stir for at least 30 minutes.

Safety (MSDS Highlights)

- Toxicity: NFP is toxic if swallowed or absorbed through skin (LD50 oral rat: ~1000 mg/mg).
- Irritant: Causes skin and severe eye irritation.
- Handling: Use in a fume hood. Wear nitrile gloves.

References

- Olah, G. A.; Arvanaghi, M. "Formyl Transfer to Grignard Reagents with N-Formylpiperidine: 3-Phenylpropionaldehyde".^{[6][2]} *Organic Syntheses* 1986, 64, 114.
- Smith, M. B.; March, J. *March's Advanced Organic Chemistry*, 6th ed.; Wiley-Interscience, 2007.
- Katritzky, A. R.; Marson, C. M. "Carbon-Carbon Bond Formation via Vilsmeier Adducts".
- Comins, D. L.; Meyers, A. I. "Aldehydes from Amides and Grignard Reagents". *Synthesis* 1978, 403.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Vilsmeier-Haack Reaction \(Chapter 112\) - Name Reactions in Organic Synthesis \[cambridge.org\]](#)
- [2. orgsyn.org \[orgsyn.org\]](#)
- [3. \(PDF\) A novel method for the formylation of Grignard reagent \[academia.edu\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [5. Electrochemical formylation of aryl halides by using DMF as a formyl source - New Journal of Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [6. N-Formylpiperidine - Wikipedia \[en.wikipedia.org\]](#)
- To cite this document: BenchChem. [Application Note: 1-Piperidinecarboxaldehyde as a High-Fidelity Formylating Agent]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b569793#use-of-1-piperidinecarboxaldehyde-as-a-formylating-agent\]](https://www.benchchem.com/product/b569793#use-of-1-piperidinecarboxaldehyde-as-a-formylating-agent)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com